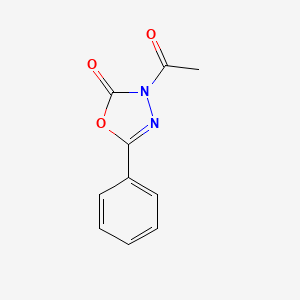
1,3,4-oxadiazol-2(3H)-one, 3-acetyl-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Oxadiazol-2(3H)-one, 3-acetyl-5-phenyl- is a heterocyclic compound that belongs to the oxadiazole family These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazol-2(3H)-one, 3-acetyl-5-phenyl- typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. Common reagents include acetic anhydride, which facilitates the formation of the acetyl group.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Oxadiazol-2(3H)-one, 3-acetyl-5-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Use of reducing agents like sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,3,4-oxadiazol-2(3H)-one, 3-acetyl-5-phenyl- involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved could be related to its biological activities, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Oxadiazole: A parent compound with similar structural features.
2,5-Diphenyl-1,3,4-oxadiazole: Another derivative with different substituents.
3,5-Dimethyl-1,3,4-oxadiazole: A compound with methyl groups instead of acetyl and phenyl groups.
Uniqueness
1,3,4-Oxadiazol-2(3H)-one, 3-acetyl-5-phenyl- is unique due to the presence of both acetyl and phenyl groups, which may confer distinct chemical and biological properties compared to other oxadiazole derivatives.
Eigenschaften
| 43147-30-4 | |
Molekularformel |
C10H8N2O3 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
3-acetyl-5-phenyl-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C10H8N2O3/c1-7(13)12-10(14)15-9(11-12)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI-Schlüssel |
MSWXMCFPTOOTBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C(=O)OC(=N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




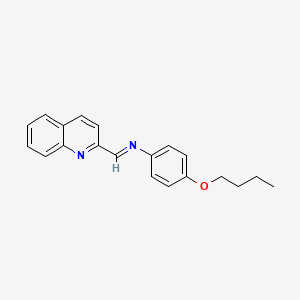
![5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/no-structure.png)
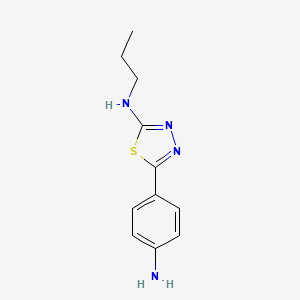
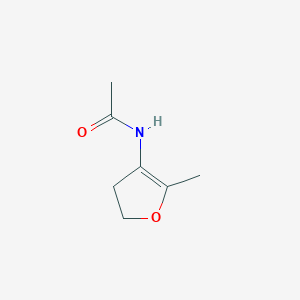


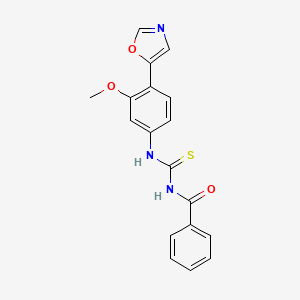
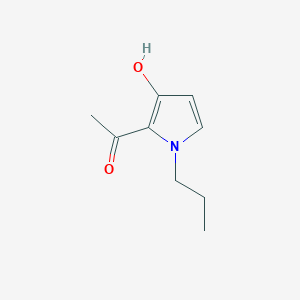



![4-(2,2-Dibromoethenyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan](/img/structure/B12902722.png)
